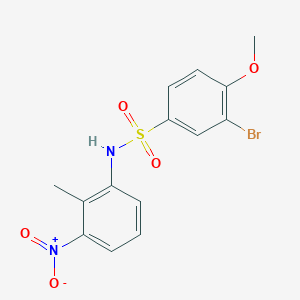
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide
Descripción general
Descripción
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound that has been extensively researched due to its potential applications in various fields such as medicine, chemistry, and biology. This compound is commonly known as Bromfenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation associated with various conditions. However,
Mecanismo De Acción
The mechanism of action of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide are primarily related to its anti-inflammatory and analgesic properties. The compound has been shown to reduce inflammation and pain in various animal models of inflammation and pain. It has also been shown to have a protective effect on the gastric mucosa, which is often damaged by 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide in lab experiments is its high potency and selectivity towards COX enzymes. The compound has been shown to be more potent and selective than other 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides such as aspirin and ibuprofen. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide. One of the significant areas of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the role of COX enzymes in various biological processes and diseases. The compound can also be used as a tool to study the molecular mechanisms of inflammation and pain. Finally, the compound can be used to develop new diagnostic tools for various diseases, including cancer.
Conclusion
In conclusion, 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide is a chemical compound with significant potential applications in various fields of scientific research. The compound has been extensively studied for its anti-inflammatory and analgesic properties and has been used to develop new drugs and to investigate the role of COX enzymes in various biological processes. The future directions for research on this compound are diverse and promising, and it is likely that this compound will continue to be an essential tool in scientific research.
Aplicaciones Científicas De Investigación
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant areas of research is its use as a tool in chemical biology and medicinal chemistry. The compound has been used as a pharmacological probe to study the role of cyclooxygenase (COX) enzymes in various biological processes. It has also been used to investigate the structure-activity relationships of 3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamides and to develop new drugs with improved efficacy and reduced side effects.
Propiedades
IUPAC Name |
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O5S/c1-9-12(4-3-5-13(9)17(18)19)16-23(20,21)10-6-7-14(22-2)11(15)8-10/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPBOXBTCQZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NS(=O)(=O)C2=CC(=C(C=C2)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-4-methoxy-N-(2-methyl-3-nitrophenyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4672876.png)
![2-cyano-N-(4-methoxyphenyl)-3-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)acrylamide](/img/structure/B4672894.png)
![3-{4-(4-methylphenyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4672900.png)
![N-(3,5-dichlorophenyl)-2-(4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B4672903.png)
![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![N-(3-chloro-4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)methanesulfonamide](/img/structure/B4672920.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)


![N,N'-(4-methyl-1,2-phenylene)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B4672963.png)
![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![N-(3-pyridinylmethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4672974.png)
![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)